molecular formula C17H25N3O3S B8411715 N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

Cat. No.: B8411715
M. Wt: 351.5 g/mol
InChI Key: VFXMQPGFPCODKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

2-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-phenylmethoxypropan-2-yl]propane-2-sulfinamide

InChI

InChI=1S/C17H25N3O3S/c1-13-18-15(19-23-13)17(5,20-24(21)16(2,3)4)12-22-11-14-9-7-6-8-10-14/h6-10,20H,11-12H2,1-5H3

InChI Key

VFXMQPGFPCODKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C)(COCC2=CC=CC=C2)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (Z)-3-(benzyloxy)-2-(1,1-dimethylethylsulfinamido)-N′-hydroxy-2-methylpropanimidamide (Example 112b, 1.25 g, 3.82 mmol) in dry DMF (25 ml) was added potassium carbonate (633 mg, 4.58 mmol) followed by addition of acetic anhydride (390 mg, 360 uL, 3.82 mmol). The reaction mixture was stirred at room temperature for 1 hour and was then stirred at 120° C. for 2 hours. DMF was removed in vacuo and the residue was dissolved in ethyl acetate which was extracted with a 1.0M aqueous solution of sodium bicarbonate. The organic phase was dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the title compound (1.20 g, purity: 80%, 72%) as a light yellow oil. MS (ESI, m/z): 352.6 (M+H+).
Quantity
633 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step Two
Yield
72%

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